methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate
Overview
Description
Methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate is a chemical compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
Similar compounds with indole moieties have been known to interact with various proteins and enzymes, influencing cellular processes .
Mode of Action
Compounds with similar structures have been found to inhibit tubulin polymerization, which is crucial for cell division .
Biochemical Pathways
Based on the mode of action of similar compounds, it can be inferred that it may affect the pathways related to cell division and growth .
Result of Action
Based on the potential mode of action, it can be inferred that the compound might lead to the inhibition of cell division and growth .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate typically involves the reaction of 5-fluoroindole with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The resulting product is then methylated using methyl iodide to yield the final compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The fluorine atom on the indole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
Methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
- 2-(5-Fluoro-1H-indol-3-yl)ethanamine
- 1-Methyl-2-(4,5,6,7-tetramethyl-1H-indol-3-yl)ethylamine
- 2-(5-Nitro-1H-indol-3-yl)ethanamine hydrochloride
Comparison: Methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate is unique due to the presence of both a fluorine atom and a keto group, which confer distinct chemical properties. These features make it more reactive in certain chemical reactions compared to its analogs. Additionally, the fluorine atom enhances its biological activity, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO3/c1-16-11(15)10(14)8-5-13-9-3-2-6(12)4-7(8)9/h2-5,13H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMYPFEWHMRWVDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)C1=CNC2=C1C=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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